molecular formula C8H6ClNO4 B1200777 4-Nitrophenyl chloroacetate CAS No. 777-84-4

4-Nitrophenyl chloroacetate

Cat. No. B1200777
CAS RN: 777-84-4
M. Wt: 215.59 g/mol
InChI Key: DYFFUJNIXCDLOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Nitrophenyl chloroacetate derivatives and related compounds has been explored in various studies. For instance, Srinivasan et al. (2016) detailed the synthesis and structural analysis of alkaline-earth metal salts of 4-nitrophenylacetic acid, highlighting the diverse coordination polymers that can be formed and their thermal properties (Srinivasan, Dhavskar, & Näther, 2016). These findings contribute to understanding the synthetic versatility of 4-nitrophenylacetic acid derivatives and their potential utility in materials science.

Molecular Structure Analysis

The molecular structure of compounds related to 4-Nitrophenyl chloroacetate has been thoroughly investigated. For example, Binkowska et al. (2001) conducted structural and spectroscopic studies on a 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane, revealing insights into the hydrogen bonding interactions and the structure's stability in different solvents (Binkowska et al., 2001). Such studies are crucial for understanding the molecular interactions and stability of 4-nitrophenyl chloroacetate derivatives.

Chemical Reactions and Properties

The reactivity of 4-Nitrophenyl chloroacetate and its derivatives has been the subject of extensive research. Neuvonen (1990) examined the general base catalysis in the methanolysis of 4-nitrophenyl acetates, including chloroacetate, providing insights into the reaction mechanisms and the role of pyridine bases as catalysts (Neuvonen, 1990). Understanding these chemical reactions is essential for manipulating the chemical properties of 4-nitrophenyl chloroacetate for various applications.

Physical Properties Analysis

The physical properties of 4-Nitrophenyl chloroacetate derivatives are closely linked to their molecular structure. For instance, the crystalline structure and specific interactions within the compound can influence its melting point, solubility, and thermal stability. Studies such as those by Saeed and Simpson (2012) on the synthesis and crystal structure of 1-chloro-2-methyl-4-nitrobenzene provide data on the planarity of the molecule and the stabilization mechanisms through π...π contacts and hydrogen bonds (Saeed & Simpson, 2012). Such information is critical for understanding the physical behavior of these compounds under different conditions.

Chemical Properties Analysis

The chemical properties of 4-Nitrophenyl chloroacetate, such as its reactivity towards nucleophiles, electrophiles, and its behavior in various chemical reactions, are fundamental to its applications in synthesis and material science. The study by Koh et al. (1999) on nucleophilic substitution reactions of thiophenyl 4-nitrobenzoates with pyridines in acetonitrile contributes to our understanding of the reaction kinetics and mechanisms underlying the chemical behavior of nitrophenyl acetate derivatives (Koh, Han, & Lee, 1999).

Scientific Research Applications

  • Catalysis in Methanolysis : 4-Nitrophenyl chloroacetate is involved in general base catalysis during the methanolysis process. Studies show that pyridine bases act as general base catalysts and not as nucleophiles in the methanolysis of 4-nitrophenyl acetates, including chloroacetate. Nucleophilic catalysis may occur in the imidazole-catalysed methanolysis of 4-nitrophenyl chloroacetate (Neuvonen, 1990).

  • Catalytic Hydrolysis of Esters : In the presence of iron-sulfur clusters, 4-nitrophenyl chloroacetate undergoes catalytic hydrolysis. This process was studied in an aqueous micellar medium, and the research helps understand the role of iron-sulfur clusters in ester hydrolysis (Dikii & Yatsimirskii, 1992).

  • Study of Reactions in Aqueous Acetonitrile : Research into the reactions of imidazole with 4-nitrophenyl chloroacetate in acetonitrile and aqueous acetonitrile has provided insights into the nature of the reactions, highlighting the role of water in these processes (Neuvonen, 1995).

  • Grafting on Surfaces : Studies have explored the grafting of 4-nitrophenyl groups on carbon or metallic surfaces without externally applied electrochemical induction. This research is significant in understanding surface chemistry and material sciences (Adenier et al., 2005).

  • Environmental Impact Studies : The effects of nitrophenols, including 4-nitrophenyl chloroacetate, on aquatic systems have been studied to understand their impact on the environment. This research is crucial for assessing the ecological risks of these compounds (Haghighi Podeh et al., 1995).

  • Photoreagents for Protein Crosslinking : 4-Nitrophenyl ethers, closely related to 4-nitrophenyl chloroacetate, have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling in biochemical research (Jelenc et al., 1978).

Safety And Hazards

4-Nitrophenyl chloroacetate can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation are recommended .

Future Directions

The catalytic reduction of 4-nitrophenol has become a benchmark reaction to assess the activity of nanostructured materials . This reaction allows researchers to argue numbers of perception, such as size and structure-dependent catalytic activity, structural chemistry of the active nanoparticles, reconstruction of nanoparticles surface, and functions of diffusion to control catalytic activity . This could pave the way for future research in the field of nanostructured materials.

properties

IUPAC Name

(4-nitrophenyl) 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFFUJNIXCDLOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60228329
Record name 4-nitrophenyl chloroacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl chloroacetate

CAS RN

777-84-4
Record name 2-Chloro-4-nitrophenyl acetate
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Record name 777-84-4
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Record name 4-nitrophenyl chloroacetate
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Record name 4-Nitrophenyl chloroacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
H Neuvonen - Journal of the Chemical Society, Perkin Transactions 2, 1990 - pubs.rsc.org
… The steric effects observed in the present study for the methanolyses of 4-nitrophenyl chloroacetate and dichloroacetate catalysed by pyridine bases are much smaller than those …
Number of citations: 11 pubs.rsc.org
S Possidonio, F Siviero… - Journal of physical …, 1999 - Wiley Online Library
… We employed 4nitrophenyl chloroacetate as a model compound because although both esters differ widely in reactivity towards pH-independent hydrolysis, their hydrophobic character …
Number of citations: 45 onlinelibrary.wiley.com
H Neuvonen - Journal of the Chemical Society, Perkin Transactions 2, 1995 - pubs.rsc.org
… Reactions of imidazole with 4-nitrophenyl chloroacetate and … that for 4-nitrophenyl chloroacetate and dichloroacetate the … reaction of imidazole with 4-nitrophenyl chloroacetate and …
Number of citations: 47 pubs.rsc.org
OA EI Seoud, MF Ruasse… - Journal of Physical …, 2001 - Wiley Online Library
… (ii), our NMR data show that model ester 1 is located, on average, in the region occupied by surfactant protons C and D, ie the same solubilization site of 4-nitrophenyl chloroacetate (…
Number of citations: 15 onlinelibrary.wiley.com
S Piiskop, H Hagu, J Järv, S Salmar… - Proceedings of the …, 2007 - kirj.ee
… Kinetics of the neutral hydrolysis of 4-nitrophenyl chloroacetate was investigated in water … , and studied the neutral hydrolysis of 4-nitrophenyl chloroacetate in the presence of small …
Number of citations: 17 www.kirj.ee
H Neuvonen - Journal of the Chemical Society, Perkin Transactions 2, 1995 - pubs.rsc.org
… of the same extent by addition of water (0.56 mol dm-3) into acetonitrile was detected for the general base-catalysed nucleophilic reaction of imidazole with 4-nitrophenyl chloroacetate …
Number of citations: 41 pubs.rsc.org
WJ Spillane - Organic Reaction Mechanisms· 1995: An Annual …, 1997 - Wiley Online Library
… 44 The kinetics of the reaction of imidazole (Im) with 4-nitrophenyl chloroacetate and dichloroacetate (42) in acetonitrile, and acetonitrile with 0.56 mol dmp3 added water, show terms …
Number of citations: 1 onlinelibrary.wiley.com
S Piiskop, GJ Raidaru, S Salmar - Proceedings of the Estonian …, 2012 - researchgate.net
… The pH-independent hydrolysis of 4-nitrophenyl chloroacetate as a model reaction and also sonolytic degradation of 4-nitrophenol were used for the examination of the online …
Number of citations: 4 www.researchgate.net
H Neuvonen, K Neuvonen - Journal of the Chemical Society, Perkin …, 1998 - pubs.rsc.org
… The nucleophilic reactivity of cis-UCA toward the acyl carbon of 4-nitrophenyl chloroacetate has been compared with that of the trans-isomer and other imidazole derivatives with the aid …
Number of citations: 9 pubs.rsc.org
S Piiskop, H Hagu, J Järv, S Salmar, A Tuulmets - kirj.ee
… Kinetics of the neutral hydrolysis of 4-nitrophenyl chloroacetate was investigated in water and in the presence of 1 mol % of ethanol, propanol, and n-butyl alcohol without sonication …
Number of citations: 2 kirj.ee

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